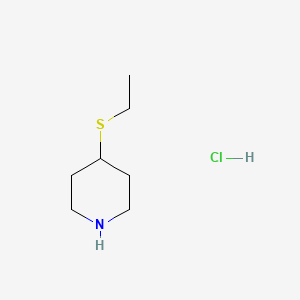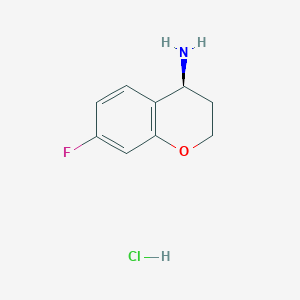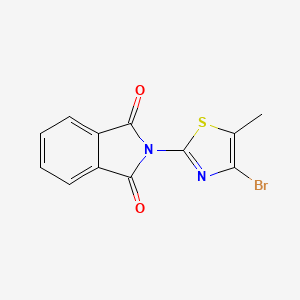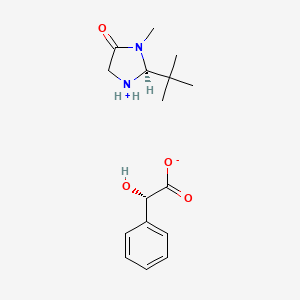![molecular formula C10H13BrClNS B1447725 3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride CAS No. 1864052-09-4](/img/structure/B1447725.png)
3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride
Overview
Description
3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1864052-09-4 . It has a molecular weight of 294.64 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 294.64 .Scientific Research Applications
Chemical Synthesis and Reactivity
3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride and its derivatives play a significant role in chemical synthesis. For example, they have been used in the creation of tetrakis-sulfanyl-substituted [3]-cumulenes and functionalized thiophenes, which are essential in synthesizing specialized chemical structures (Rahimi, Gjikaj, & Schmidt, 2009). Furthermore, compounds related to 3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride have been used in synthesizing transparent aromatic polyimides, which are materials with high refractive indices and small birefringences, making them suitable for advanced optical applications (Tapaswi et al., 2015).
Microbiological Activity
In the field of microbiology, derivatives of 3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride have been explored for their potential bacteriostatic and antituberculosis activity. Certain compounds synthesized from this chemical have shown significant activity against bacteria and tuberculosis, indicating its potential in developing new antimicrobial agents (Miszke et al., 2008).
Photodynamic Therapy
Sulfanyl derivatives related to 3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride have been studied for their application in photodynamic therapy (PDT) for cancer treatment. These derivatives, especially when incorporated into specific liposomal formulations, have shown high activity in photodynamic therapy, making them potential candidates for cancer treatment (Piskorz et al., 2017).
Organic Material Synthesis
This compound also plays a role in the synthesis of other organic materials. For instance, derivatives of 3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride have been used to create various complex organic structures such as benzothiophenes and pyridine derivatives, which are important in creating novel materials with specific properties for diverse applications (Zhao, Alami, & Provot, 2017).
Antimicrobial and Antituberculosis Agents
Finally, the compound and its derivatives have been explored for their potential as antimicrobial and antituberculosis agents. Some derivatives have been tested and found effective against Mycobacterium tuberculosis, suggesting their potential use in the development of new treatments for tuberculosis (Raju et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-(4-bromophenyl)sulfanylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBWUGRNGFVNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



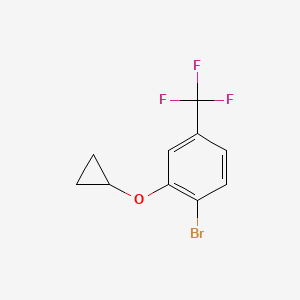
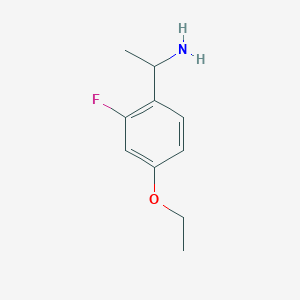
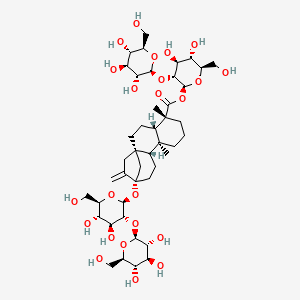
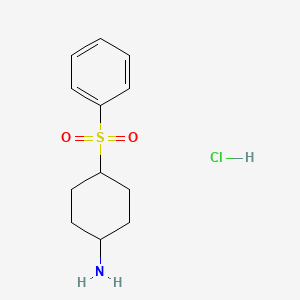
![3-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447652.png)
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)
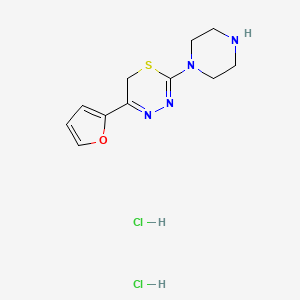
![[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447658.png)
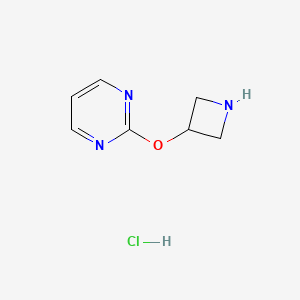
![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)
